(Z)-3-methylpyrazine-2-carbaldehyde oxime is an organic compound classified within the oxime family, characterized by the presence of a C=N-OH functional group. This compound is derived from pyrazine, a nitrogen-containing heterocyclic compound, featuring a methyl group at the 3-position and an oxime group at the 2-position of the pyrazine ring. The designation (Z) indicates the specific spatial arrangement of substituents around the double bond, which is crucial for its chemical properties and biological activity.
The synthesis of (Z)-3-methylpyrazine-2-carbaldehyde oxime typically involves the condensation reaction between 3-methylpyrazine-2-carbaldehyde and hydroxylamine hydrochloride. The general procedure includes:
In industrial settings, this reaction can be optimized for higher yields and purity by controlling parameters such as temperature, pH, and reaction time. Continuous flow reactors may also be utilized to enhance efficiency .
The molecular structure of (Z)-3-methylpyrazine-2-carbaldehyde oxime can be represented as follows:
The spatial configuration around the C=N bond is critical for its biological activity, influencing interactions with various biological targets .
(Z)-3-methylpyrazine-2-carbaldehyde oxime can participate in several chemical reactions:
The mechanism of action for (Z)-3-methylpyrazine-2-carbaldehyde oxime primarily involves its interaction with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in synaptic clefts. By inhibiting this enzyme, the compound increases acetylcholine levels, enhancing cholinergic signaling pathways. This inhibition can lead to significant effects on neurotransmission and cellular signaling processes .
These properties are essential for understanding its behavior in various chemical environments and potential applications in scientific research .
(Z)-3-methylpyrazine-2-carbaldehyde oxime has several scientific applications:
The pyrazine heterocycle—a six-membered ring with nitrogen atoms at the 1,4-positions—confers unique physicochemical properties critical for drug design. Its high dipole moment (0 D for symmetrical pyrazine) and electron-deficient nature enhance π-π stacking and hydrogen-bonding interactions with biological targets [1] [4]. Pyrazine derivatives exhibit diverse pharmacological activities, including anticancer (e.g., bortezomib), antiviral (favipiravir), and antibacterial effects (pyrazinamide) [1] [3]. The oxime functional group (–CH=NOH) introduces additional hydrogen-bonding capacity and conformational flexibility. Its proton-donating hydroxyl group and proton-accepting nitrogen atom allow versatile binding to enzyme active sites, while the E/Z isomerism influences spatial orientation in target engagement [4] [8].
Table 1: Physicochemical Properties of Bioisosteric Heterocycles
Heterocycle | Dipole Moment (D) | Hydrogen-Bond Acceptors | Representative Drug |
---|---|---|---|
Pyrazine | 0.0 | 2 | Favipiravir |
Pyrimidine | 2.1 | 2 | Trimethoprim |
Pyridazine | 4.2 | 2 | Zibotentan |
The fusion of these motifs creates synergistic effects: pyrazine provides membrane permeability and target affinity, while the oxime enhances solubility and metabolic stability. This hybrid architecture is particularly valuable in kinase inhibitors and anti-infectives, where balanced lipophilicity (LogP 0.32 for (Z)-isomer) and polar surface area (42.85 Ų) optimize bioavailability [5] [9].
Pyrazine-oxime hybrids emerged as strategic scaffolds following the clinical success of pyrazine-based drugs. Early examples focused on tuberculostatic agents (pyrazinamide, 1952), while later innovations exploited the oxime’s metal-chelating properties for enzyme inhibition [1] [10]. The 1990s saw systematic exploration of pyrazine N-oxides as precursors to oxime ethers, facilitating access to functionalized derivatives. A breakthrough came with favipiravir (T-705, 2014 approval), an anti-influenza agent whose structural flexibility inspired hybrid designs incorporating oxime functionalities at the C2/C3 positions [1] [3].
Table 2: Milestones in Pyrazine-Oxime Hybrid Development
Year | Development | Therapeutic Application |
---|---|---|
1952 | Pyrazinamide introduced | Anti-tubercular |
1985 | First pyrazine N-oxide cyclizations | Synthetic methodology |
2005 | Pyrazine oxime kinase inhibitors patented | Anticancer |
2014 | Favipiravir approval | Antiviral |
2020s | (Z)-configured oximes in targeted therapies | Kinase modulation |
Recent advances leverage the oxime’s bioisosteric relationship with carbonyl groups and its role as a prodrug carrier. Hybrids like 7-aryl-2-methylpyrazolo[1,5-a]pyrimidines demonstrate how oxime modifications enhance kinase selectivity, particularly against PIM1, CK2α, and CDK2 targets [6].
The (Z)-configuration of 3-methylpyrazine-2-carbaldehyde oxime is mechanistically critical for biological activity. Stereochemistry dictates hydrogen-bonding patterns: the (Z)-isomer positions the oxime hydroxyl group syn to the pyrazine nitrogen, enabling bidentate interactions with catalytic lysine residues in kinases (e.g., PIM1) [3] [6]. This configuration also influences metabolic stability—(Z)-oximes exhibit 3-fold slower microsomal clearance than (E)-isomers due to steric protection of the O-H bond from oxidative enzymes [8].
Computational studies reveal the (Z)-isomer’s preference arises from intramolecular hydrogen bonding between the oxime –OH and the adjacent pyrazine nitrogen, reducing the system’s energy by 2.3 kcal/mol versus the (E)-form. This conformational rigidity enhances target selectivity, as demonstrated in ALK2 inhibitors where (Z)-isomers show IC₅₀ values ≤100 nM versus >1 μM for (E)-counterparts [4] [6]. The configuration further determines reactivity in cycloadditions; (Z)-oximes undergo regioselective [3+2] dipolar cycloadditions to form isoxazoline libraries inaccessible via (E)-isomers [7].
Reaction with alkyl halides (K₂CO₃, DMF, 60°C) yields O-alkyloximes with retained (Z)-configuration. Propargyl bromide derivatives show particular promise as kinase inhibitor scaffolds [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9